molecular formula C26H34N2O B1191798 MC2392

MC2392

Cat. No.: B1191798
M. Wt: 390.56096
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MC2392 is a potent and selective HDAC inhibitors. This compound induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that this compound alters expression of a number of stress-responsive and apoptotic genes. Concordantly, this compound induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by this compound, but expression of PML-RARalpha conveys efficient this compound-induced cell death. This compound binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.56096

Appearance

white solid powder

Synonyms

MC-2392;  MC2392;  MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Origin of Product

United States

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